4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol
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Overview
Description
4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol is a complex organic compound that features a benzimidazole moiety linked to a phenol group through a hydrazone linkage. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol typically involves the condensation of 2-(1H-benzimidazol-2-yl)hydrazine with 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form corresponding hydrazines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones derived from the phenol group.
Reduction: Hydrazines derived from the hydrazone linkage.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive benzimidazole moiety.
Industry: Potential use in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol is largely dependent on its interaction with biological targets. The benzimidazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The hydrazone linkage may also play a role in binding to specific molecular targets, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
- **4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- **2-(4-Aminophenyl)benzimidazole
- **2-(1-Hydroxyethyl)benzimidazole
Uniqueness
4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol is unique due to its specific hydrazone linkage, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives. This linkage allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
4-[(Z)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-11-7-5-10(6-8-11)9-15-18-14-16-12-3-1-2-4-13(12)17-14/h1-9,19H,(H2,16,17,18)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCHWOVOTNHORM-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)N/N=C\C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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